molecular formula C7H4ClN3O2 B3226581 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1256811-93-4

6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B3226581
CAS No.: 1256811-93-4
M. Wt: 197.58 g/mol
InChI Key: LWXPHPQEMALIIV-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position of the pyrazolo[3,4-b]pyridine core makes this compound unique and of significant interest in various fields of scientific research .

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in nucleic acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the chlorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyrazole with 2-chloronicotinic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 6th position and the carboxylic acid group at the 3rd position makes 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid unique.

Properties

IUPAC Name

6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(7(12)13)10-11-6(3)9-4/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPHPQEMALIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205033
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-93-4
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256811-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 3
6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 6
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